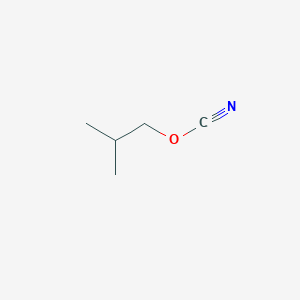
Cyanic acid, isobutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanic acid, isobutyl ester is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as isobutyl cyanate and has the molecular formula C5H9NO.
Mecanismo De Acción
The mechanism of action of cyanic acid, isobutyl ester is not well understood. However, it is believed that the compound reacts with amino acids and proteins in the body to form stable adducts. These adducts can then undergo further reactions leading to the formation of various products.
Efectos Bioquímicos Y Fisiológicos
Cyanic acid, isobutyl ester has been found to have a range of biochemical and physiological effects. Studies have shown that the compound can cause DNA damage and induce apoptosis in cells. It has also been found to have antitumor properties and can inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using cyanic acid, isobutyl ester in lab experiments is its ability to introduce the cyanate functional group into organic molecules. This functional group has a wide range of applications in organic synthesis. However, the compound is also highly reactive and can be difficult to handle. It can also be toxic and must be handled with care.
Direcciones Futuras
There are many potential future directions for research on cyanic acid, isobutyl ester. One area of interest is in the development of new synthetic methods for the compound. Another area of interest is in the study of the mechanism of action of the compound and its effects on cells and tissues. Additionally, the potential applications of the compound in the synthesis of pharmaceuticals and other organic compounds should be further explored.
Métodos De Síntesis
The synthesis of cyanic acid, isobutyl ester can be achieved through the reaction of isobutyl alcohol with cyanogen chloride in the presence of a base such as sodium hydroxide. This reaction results in the formation of isobutyl cyanate and hydrogen chloride gas. The reaction can be represented by the following equation:
CH3CH2CH(CH3)OH + ClCN → CH3CH2CH(CH3)NCO + HCl
Aplicaciones Científicas De Investigación
Cyanic acid, isobutyl ester has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic synthesis. Isobutyl cyanate can be used as a reagent in organic reactions to introduce the cyanate functional group into organic molecules. This functional group has been found to have a wide range of applications in the synthesis of pharmaceuticals and other organic compounds.
Propiedades
Número CAS |
1768-25-8 |
|---|---|
Nombre del producto |
Cyanic acid, isobutyl ester |
Fórmula molecular |
C5H9NO |
Peso molecular |
99.13 g/mol |
Nombre IUPAC |
2-methylpropyl cyanate |
InChI |
InChI=1S/C5H9NO/c1-5(2)3-7-4-6/h5H,3H2,1-2H3 |
Clave InChI |
MCYWEMHLHMUDBF-UHFFFAOYSA-N |
SMILES |
CC(C)COC#N |
SMILES canónico |
CC(C)COC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



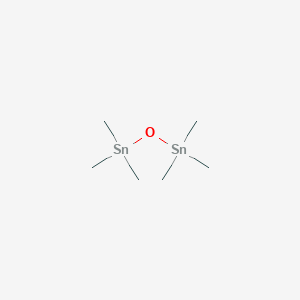
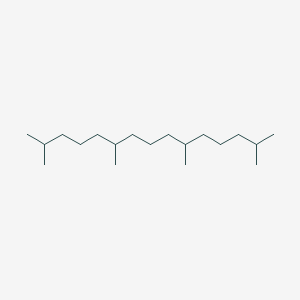
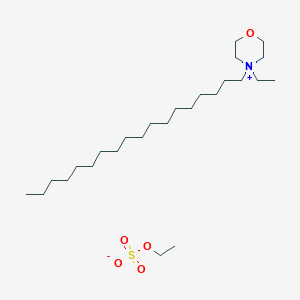
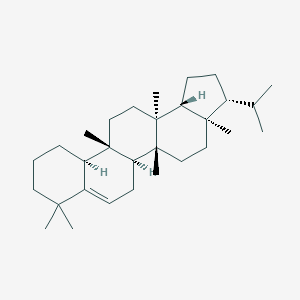
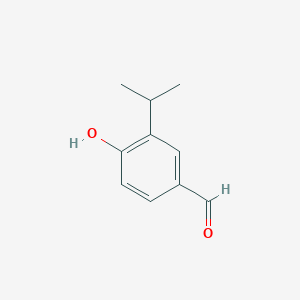
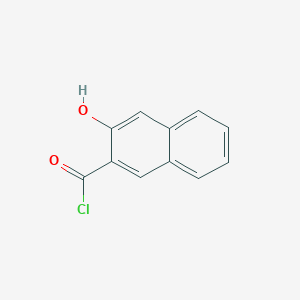
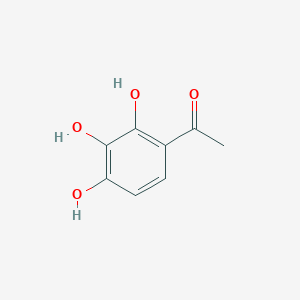
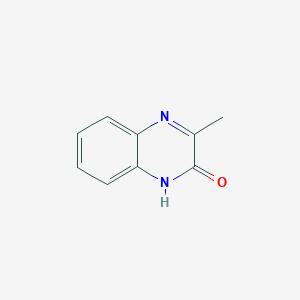
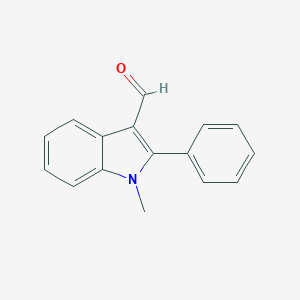
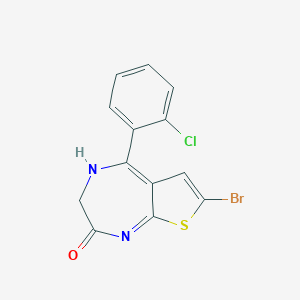
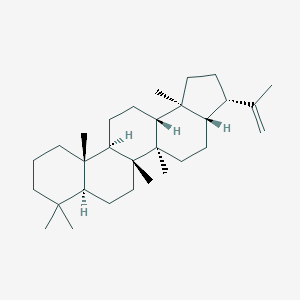
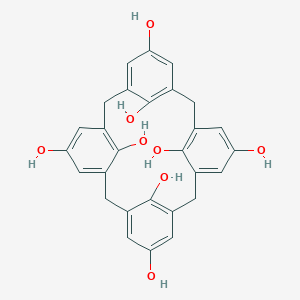
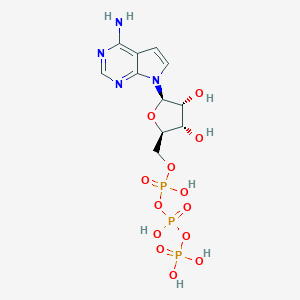
![2,3-Dimethylimidazo[4,5-h]quinoline](/img/structure/B154314.png)